1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid
Description
This compound features a piperidine core substituted at the 4-position with a dimethylamino group (-N(CH₃)₂) and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances steric hindrance and stability during synthetic processes, while the dimethylamino group contributes to basicity and solubility in polar solvents. Its carboxylic acid moiety enables hydrogen bonding and salt formation, making it a versatile intermediate in pharmaceutical and organic synthesis .
Properties
IUPAC Name |
4-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)15-8-6-13(7-9-15,10(16)17)14(4)5/h6-9H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUWMCKCMABXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid, commonly referred to as Boc-DMPCA, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 84358-13-4
Boc-DMPCA exhibits several mechanisms of action that contribute to its biological activity. The compound's structure allows it to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research has demonstrated that Boc-DMPCA can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results as an inhibitor of fatty acid-binding protein 4 (FABP4), which plays a crucial role in lipid metabolism and is implicated in obesity and diabetes. The compound's IC value for FABP4 inhibition was reported at approximately 2.97 µM, indicating significant potency compared to arachidonic acid, a known ligand for FABP4 .
Receptor Modulation
Boc-DMPCA also interacts with various receptors that are critical for cellular signaling. Its dimethylamino group may enhance binding affinity to certain receptors, facilitating modulation of signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity Data
| Activity | Target | IC (µM) | Reference |
|---|---|---|---|
| FABP4 Inhibition | FABP4 | 2.97 | |
| Potential Anticancer Activity | MDM2 | <1 | |
| Enzyme Interaction | Various metabolic enzymes | Not specified |
Case Study 1: FABP4 Inhibition
In a study investigating novel FABP4 inhibitors, Boc-DMPCA was identified as one of the most effective compounds. The study utilized fluorescence-based assays to evaluate the inhibitory effects on FABP4, demonstrating that Boc-DMPCA significantly reduced fluorescence intensity at concentrations below 3 µM. This suggests its potential utility in therapeutic strategies targeting metabolic disorders .
Case Study 2: MDM2 Inhibition
Another significant area of research involves Boc-DMPCA's interaction with the murine double minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor. Compounds with high affinity for MDM2 are being explored for their anticancer properties. Preliminary data indicate that Boc-DMPCA exhibits a very high affinity for MDM2 (K < 1 nM), suggesting its potential as an orally active anticancer agent .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H28N2O6
- Molecular Weight : 344.40 g/mol
- CAS Number : 1268225
The compound features a piperidine ring, which is a common structure in pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group serves as a protecting group, enhancing the compound's stability and reactivity in synthetic processes.
Drug Development
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid is primarily utilized in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, including neurological disorders and cancer.
Synthetic Chemistry
The compound acts as an intermediate in the synthesis of more complex molecules. Its ability to undergo reactions such as acylation and amination makes it valuable in creating diverse chemical entities.
Biological Studies
Research has shown that derivatives of this compound exhibit biological activity, particularly as potential inhibitors of certain enzymes or receptors. Studies have explored its effects on neurotransmitter systems, making it relevant for neuropharmacological research.
Case Study 1: Synthesis of Piperidine Derivatives
A study demonstrated the use of this compound in synthesizing novel piperidine derivatives with enhanced biological activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study 2: Neuropharmacological Applications
In another investigation, researchers modified the compound to create analogs that selectively targeted serotonin receptors. These analogs were evaluated for their potential as antidepressants, revealing significant improvements in binding affinity compared to existing medications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Steric Effects
1-[(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid
- Key Difference: Ethyl group (-CH₂CH₃) replaces dimethylamino.
- Impact: Reduced basicity compared to dimethylamino, altering pH-dependent solubility. Similarity Score: 0.94 (structural similarity to the target compound) .
1-[(tert-Butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid
- Key Difference : Cyclopropyl group introduces ring strain and rigidity.
- Reduced solubility in aqueous media due to hydrophobic cyclopropyl moiety. Similarity Score: 0.93 .
1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid
- Key Difference : Trifluoromethyl (-CF₃) substituent.
- Impact: High electronegativity of CF₃ increases acidity of the carboxylic acid (pKa ~1.5–2.5). Improved metabolic stability in pharmaceuticals due to fluorine’s inertness.
Functional Group Modifications
1-[(tert-Butoxycarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- Key Difference: Pyrazole ring replaces dimethylamino.
- Reduced basicity compared to dimethylamino, altering solubility in acidic conditions. Applications: Highlighted in condensation reactions for heterocyclic systems .
4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid
- Key Difference: Boc-protected amino group (-NHBoc) at the 4-position.
- Impact: Dual Boc groups increase molecular weight (MW = 244.29 g/mol) and steric bulk. Reduced hydrogen-bonding capacity compared to dimethylamino. CAS: 252720-31-3 .
N-Boc-Piperidine-4-carboxylic acid
- Key Difference: No 4-position substituent (only Boc and carboxylic acid).
- Impact: Simpler structure with fewer synthetic steps, widely used as a building block. Lower molecular weight (MW = 215.26 g/mol) compared to dimethylamino variant. Price: ~$288–$584 per gram, depending on quantity .
1-(tert-Butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid
Comparative Data Table
*Estimated based on formula C₁₁H₂₁N₂O₄.
Research Implications
- Dimethylamino Advantage: The -N(CH₃)₂ group in the target compound enhances solubility in polar solvents (e.g., water, DMSO) and facilitates salt formation, critical for bioavailability in drug candidates.
- Boc Group Utility : All analogs benefit from Boc protection, enabling stable intermediates in peptide coupling and cross-coupling reactions .
- Synthetic Challenges: Introducing dimethylamino requires careful alkylation steps, whereas ethyl or cyclopropyl groups are more straightforward to install .
Preparation Methods
Boc Protection of Piperidine Intermediates
Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or N,N-diisopropylethylamine. For example, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is synthesized by treating piperidine-4-carboxylic acid with Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF), yielding the protected intermediate in >90% purity after column chromatography. This step ensures nitrogen protection during subsequent reactions.
Functionalization at the 4-Position
The 4-position of Boc-piperidine-4-carboxylic acid derivatives is amenable to further modification. In one approach, the carboxylic acid is temporarily esterified (e.g., methyl or ethyl ester) to prevent interference during alkylation or amination. For instance, methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is synthesized via esterification with iodomethane and potassium carbonate in dimethylformamide (DMF), achieving 94% yield. This intermediate serves as a precursor for introducing the dimethylamino group.
Methods for Introducing the Dimethylamino Group
Nucleophilic Substitution at the 4-Position
A plausible route involves converting the 4-carboxylate ester to a bromo or mesyl derivative, followed by displacement with dimethylamine. While direct bromination of the esterified carbon is sterically hindered, alternative strategies include:
-
Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to substitute a hydroxyl group at the 4-position with dimethylamine. However, this requires prior installation of a hydroxyl group, which complicates the synthesis.
-
Reductive Amination : Reacting a 4-ketopiperidine intermediate with dimethylamine and a reducing agent such as sodium cyanoborohydride. This method is exemplified in the synthesis of 4-acetylpiperidine derivatives, where ketones are converted to tertiary amines via reductive amination.
Direct Alkylation of Piperidine-4-Carboxylic Acid Esters
Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate can undergo alkylation at the 4-position using dimethylamine and a coupling agent. For example, in the synthesis of 4-(N-Boc-piperidinyl)pyrazole carboxylates, β-enamino diketones derived from Boc-piperidine-4-carboxylic acid react with hydrazines to install nitrogen-containing substituents. Adapting this method, treatment of the ester with dimethylamine hydrochloride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) could facilitate dimethylamino group incorporation.
Hydrolysis of Esters to Carboxylic Acids
Following dimethylamino group installation, the methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide or lithium hydroxide. For instance, hydrolysis of methyl 1-Boc-piperidine-4-carboxylate in THF/water (3:1) at 60°C for 12 hours affords the carboxylic acid in 85–90% yield. This step is critical for obtaining the final product.
Comparative Analysis of Synthetic Routes
Optimization and Scalability Considerations
Solvent and Temperature Effects
Reactions performed in polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity but may lead to side reactions. For example, the use of acetonitrile/water mixtures (10–20% v/v water) improves solubility during Boc protection and minimizes racemization.
Purification Techniques
Column chromatography with silica gel and gradients of dichloromethane/methanol (9:1 to 95:5) is effective for isolating Boc-protected intermediates. For the final compound, recrystallization from toluene or ethyl acetate/petroleum ether enhances purity.
Mechanistic Insights and Side Reactions
-
Ester Hydrolysis : Base-mediated hydrolysis proceeds via nucleophilic acyl substitution, with the ester carbonyl attacked by hydroxide ions.
-
Dimethylamino Installation : Alkylation of piperidine intermediates may produce quaternary ammonium salts, requiring careful pH control to avoid decomposition .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-[(tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions using Boc-anhydride and a base like DMAP .
- Dimethylamino Substitution : Quaternization of the piperidine nitrogen using dimethylamine or alkylation agents, requiring precise pH control to avoid side reactions .
- Carboxylic Acid Activation : Final carboxylation via hydrolysis of nitrile intermediates or direct oxidation of alcohol precursors .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : H and C NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation .
- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 313.3 for CHNO) .
- FT-IR : Carboxylic acid O-H stretch (~2500-3300 cm) and Boc carbonyl (C=O) at ~1680 cm .
Q. What are the stability considerations for long-term storage of this compound?
- Storage Guidelines :
- Temperature : Store at -20°C in amber vials to prevent thermal decomposition of the Boc group .
- Moisture Sensitivity : Desiccate with silica gel to avoid hydrolysis of the carbamate bond .
Advanced Research Questions
Q. How does the dimethylamino group influence the compound’s reactivity in peptide coupling reactions?
- Mechanistic Insight : The dimethylamino group acts as an electron donor, enhancing nucleophilicity at the piperidine nitrogen. This facilitates carbodiimide-mediated couplings (e.g., EDC/HOBt) with amino acids, but may require pH adjustments (6.5-7.5) to prevent premature deprotection .
- Data Limitation : Comparative studies with non-methylated analogs show 20-30% faster coupling kinetics .
Q. What strategies mitigate solubility challenges in aqueous biological assays?
- Co-solvent Systems : Use DMSO-water mixtures (≤10% v/v) to maintain solubility without denaturing proteins .
- Derivatization : Convert the carboxylic acid to a sodium salt for improved hydrophilicity (e.g., 500 μM solubility in PBS vs. 50 μM for the free acid) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?
- Design Framework :
- Boc Removal : Evaluate deprotected analogs (e.g., 4-(dimethylamino)piperidine-4-carboxylic acid) for enhanced blood-brain barrier permeability .
- Substitution Patterns : Compare with 3,5-dimethyl derivatives () to assess steric effects on target binding (e.g., NMDA receptor modulation) .
- Preclinical Data : Analogs with bulkier substituents show reduced off-target binding in hippocampal neuron assays .
Q. What computational models predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME for logP (~1.8) and permeability (Caco-2 > 5 × 10 cm/s) .
- Docking Simulations : AutoDock Vina to model interactions with GABA receptors (binding affinity ΔG ~-9.2 kcal/mol) .
Q. How do conflicting toxicity profiles from different studies inform risk assessment?
- Contradictions : While lists no toxicity data, classifies oral toxicity (H302) and respiratory irritation (H335).
- Mitigation : Conduct in vitro cytotoxicity assays (e.g., HepG2 IC > 100 μM) and use PPE (gloves, respirators) during handling .
Methodological Tables
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 313.36 g/mol | |
| Melting Point | 140-150°C (decomposes) | |
| LogP (Predicted) | 1.8 | |
| Solubility (Water) | 50 μM | |
| Stability (pH 7.4, 25°C) | t = 72 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
